Methyltetrazine-PEG4-t-butyl ester

Antibody conjugation Bioorthogonal chemistry Click chemistry

This heterobifunctional PEG4 linker is engineered for multi-step bioconjugation strategies. Unlike NHS esters prone to premature hydrolysis, its t-butyl-protected carboxyl remains inert during the rapid IEDDA click reaction with TCO-modified biomolecules. Selective acidic deprotection then reveals a free carboxyl for ligand or payload coupling, enabling precise, sequential conjugations. The methyltetrazine group offers superior stability over unsubstituted tetrazines, while the PEG4 spacer optimally balances solubility with minimal steric hindrance for PROTAC synthesis and surface functionalization. Choose this linker for unmatched orthogonality and protocol control in your most demanding workflows.

Molecular Formula C24H36N4O7
Molecular Weight 492.6 g/mol
Cat. No. B13716941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-PEG4-t-butyl ester
Molecular FormulaC24H36N4O7
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)OC(C)(C)C
InChIInChI=1S/C24H36N4O7/c1-19-25-27-23(28-26-19)20-5-7-21(8-6-20)34-18-17-33-16-15-32-14-13-31-12-11-30-10-9-22(29)35-24(2,3)4/h5-8H,9-18H2,1-4H3
InChIKeyWQJWSJVCGPJTKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyltetrazine-PEG4-t-butyl ester: A Heterobifunctional Click Chemistry Linker for Bioorthogonal Conjugation and PROTAC Synthesis


Methyltetrazine-PEG4-t-butyl ester is a heterobifunctional polyethylene glycol (PEG) linker belonging to the methyltetrazine class of bioorthogonal reagents. It contains a methyltetrazine moiety at one terminus, enabling rapid inverse electron-demand Diels-Alder (IEDDA) cycloaddition with trans-cyclooctene (TCO)-modified biomolecules under catalyst-free conditions . The opposite terminus features a t-butyl ester-protected carboxylic acid, which remains inert during click conjugation and can be selectively deprotected under acidic conditions to reveal a free carboxyl group for subsequent amine coupling or further derivatization . A monodisperse PEG4 spacer (four ethylene glycol units) connects these functional domains, enhancing aqueous solubility and minimizing steric hindrance during bioconjugation .

Why Generic Substitution of Methyltetrazine-PEG4-t-butyl ester Fails: The Critical Role of PEG Length, Methylation, and Protection Strategy


The performance of tetrazine-based linkers in bioconjugation workflows is governed by three interdependent design parameters that preclude indiscriminate substitution. First, the PEG spacer length directly influences conjugation efficiency, steric accessibility, and the physical properties of the resulting conjugate; a PEG4 unit provides an optimal balance of solubility and minimal steric hindrance for medium-range crosslinking applications, whereas shorter or longer PEG variants alter both reaction kinetics and conjugate behavior [1]. Second, the methyl substituent on the tetrazine ring confers a measurable stability advantage over unsubstituted tetrazine analogs, albeit at the cost of slower reaction kinetics—a trade-off that must be explicitly matched to the experimental tolerance for reaction speed versus reagent shelf-life . Third, the choice of terminal protecting group (t-butyl ester versus NHS ester versus Boc-protected amine) dictates orthogonal compatibility with downstream functionalization steps and determines whether the reagent can be used in sequential, one-pot, or multi-step conjugation strategies . Substituting with an apparently similar analog—such as Methyltetrazine-PEG12-t-butyl ester, Tetrazine-PEG4-NHS ester, or Methyltetrazine-PEG4-NH-Boc—will alter at least one of these critical performance dimensions, thereby invalidating established protocols and requiring re-optimization of reaction conditions.

Methyltetrazine-PEG4-t-butyl ester: Quantitative Evidence for Differentiated Performance Versus Closest Analogs


Conjugation Efficiency: PEG4 vs. PEG24 Linker Performance in Antibody Labeling

In comparative studies of methyltetrazine-PEG derivatives, PEG4-containing linkers achieve >95% conjugation efficiency with TCO-modified antibodies within 30 minutes, whereas bulkier PEG24 analogs require extended reaction times to reach comparable yields . This efficiency difference is attributed to the reduced steric hindrance and faster diffusion kinetics of the shorter PEG4 spacer in concentrated protein solutions.

Antibody conjugation Bioorthogonal chemistry Click chemistry

Click Reaction Kinetics: Methyltetrazine vs. Unsubstituted Tetrazine Rate Constants

Methyltetrazine-PEG4-t-butyl ester participates in IEDDA reactions with TCO with second-order rate constants (k2) exceeding 1,000 M-1 s-1 . Unsubstituted hydrogen tetrazine analogs exhibit kinetics at least 10-fold faster (generally k2 > 10,000 M-1 s-1) under identical conditions, but this enhanced reactivity comes at the cost of reduced stability in biological media .

Bioorthogonal chemistry IEDDA cycloaddition Click chemistry kinetics

Protecting Group Stability: t-Butyl Ester vs. NHS Ester Hydrolysis Resistance

The t-butyl ester protecting group in Methyltetrazine-PEG4-t-butyl ester exhibits controlled hydrolysis rates in aqueous media compared to NHS esters, which undergo rapid hydrolysis within hours at neutral pH . This differential stability enables sequential conjugation workflows where the tetrazine click reaction can be completed first under aqueous conditions without premature deprotection of the carboxyl terminus.

Protecting group strategy Aqueous stability Bioconjugation

Aqueous Solubility: PEG4 vs. PEG12 Linker Comparison

Comparative solubility studies of methyltetrazine-maleimide conjugates demonstrate that PEG12 linkers provide aqueous solubility exceeding 50 mg/mL in PBS, while PEG4 analogs achieve approximately 25 mg/mL . Non-PEGylated versions exhibit substantially lower solubility (<5 mg/mL).

PEG linker Aqueous solubility Bioconjugation

Methyltetrazine-PEG4-t-butyl ester: Evidence-Based Application Scenarios for Bioconjugation and PROTAC Development


Sequential Orthogonal Bioconjugation of Antibodies

This reagent is optimally deployed in two-step antibody labeling workflows requiring orthogonal reactivity. First, a TCO-modified antibody is reacted with Methyltetrazine-PEG4-t-butyl ester via IEDDA click chemistry, achieving >95% conjugation within 30 minutes . The t-butyl ester remains intact throughout this aqueous step. Second, acidic deprotection exposes a free carboxyl group, which can be activated (e.g., with EDC/NHS) for subsequent conjugation to amine-containing payloads, fluorescent dyes, or surface functionalities. This sequential approach avoids the cross-reactivity and premature hydrolysis inherent to single-step NHS ester-based strategies .

PROTAC Linker Library Synthesis and Optimization

In targeted protein degradation campaigns, PEG4 linkers represent a critical intermediate length for PROTAC ternary complex formation. The PEG4 spacer provides an end-to-end distance suitable for spanning inter-protein distances between E3 ligase and target protein binding pockets while minimizing entropic penalties . The t-butyl ester-protected carboxyl group enables iterative PROTAC library construction: the tetrazine terminus can be clicked to TCO-modified ligands, while the protected carboxyl can be selectively deprotected and coupled to diverse E3 ligase ligands after the click step, facilitating parallel synthesis of PROTAC candidates with varying linker compositions.

Surface Functionalization of Nanoparticles and Biomaterials

For applications requiring precise control over surface conjugation density and orientation, the methyltetrazine-mediated click chemistry combined with the PEG4 spacer offers distinct advantages. The methyltetrazine group enables rapid, catalyst-free immobilization of TCO-bearing biomolecules onto surfaces functionalized with Methyltetrazine-PEG4-t-butyl ester . The PEG4 spacer reduces non-specific protein adsorption and provides a flexible tether that minimizes steric crowding of immobilized ligands . Post-conjugation deprotection of the t-butyl ester generates surface-exposed carboxyl groups that can be further derivatized or used to adjust surface charge and hydrophilicity.

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